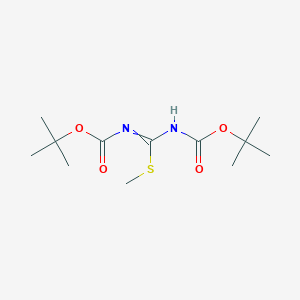

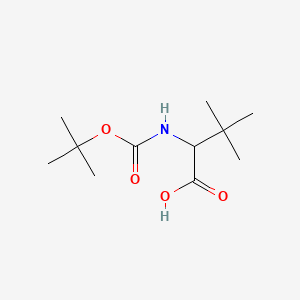

1,3-Di-Boc-2-methylisothiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3-Di-Boc-2-methylisothiourea (1,3-DMBTU) is an organosulfur compound that is widely used as a reagent in organic synthesis. It is a versatile reagent that has many applications in the laboratory, including in the synthesis of drugs, polymers, and other compounds. It is also used in the synthesis of a variety of pharmaceuticals, including antibiotics, anti-cancer drugs, and other therapeutic agents. 1,3-DMBTU has been studied extensively, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been explored.

Wissenschaftliche Forschungsanwendungen

Synthesis of Acyclic and Cyclic Guanidines : It is used as a reagent for synthesizing acyclic and cyclic guanidines, offering versatility in organic synthesis (Bhonde & Looper, 2013).

Peptide Synthesis : This compound is involved in forming Nα, ω, ω′-tris-alkoxycarbonyl arginines, essential in synthesizing peptides. Its use results in higher purity materials compared to other methods (Izdebski et al., 2005).

Protected Guanidine Synthesis : It reacts with various amines to produce protected guanidine, useful in multiple chemical syntheses (Guo, Cammidge, & Horwell, 2000).

Organo-catalysis : This compound plays a role in catalyzing N-tert-butyloxycarbonylation of amines with high chemoselectivity, highlighting its importance in catalysis (Sarkar et al., 2011).

Guanylation of Amines : It is used in the efficient guanylation of primary and secondary amines, a process relevant in synthetic chemistry (Ohara, Vasseur, & Smietana, 2009).

Conversion of Amines to Protected Guanidines : The compound is compared with other reagents for its efficiency in converting amines to protected guanidines, showing its superiority in certain reactions (Gers et al., 2003).

Preparation of N-t-Butoxycarbonyl Derivatives : It is involved in reactions with amino-acid esters to form N-t-butoxycarbonyl derivatives under mild conditions, showing its utility in amino acid chemistry (Tarbell, Yamamoto, & Pope, 1972).

Direct Mannich Reactions : It is used in catalyzing direct Mannich reactions, contributing to the construction of beta-aminoketones, important in organic synthesis (Uraguchi & Terada, 2004).

Fluorescent Chemodosimeter : Derivatives of this compound are used in the creation of chemodosimeters for detecting mercury ions, showcasing its application in environmental monitoring and bioimaging (Deng et al., 2017).

Substituted Guanidines Synthesis : It is utilized in the amination of S-methyl-N,N'-bis-Boc-isothiourea to give protected guanidines, again emphasizing its role in synthetic chemistry (Ube, Uraguchi, & Terada, 2007).

Safety and Hazards

“1,3-Di-Boc-2-methylisothiourea” is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . If inhaled, the victim should be moved to fresh air and kept at rest in a comfortable position for breathing . If it comes in contact with the skin or eyes, it should be washed off immediately with plenty of water .

Wirkmechanismus

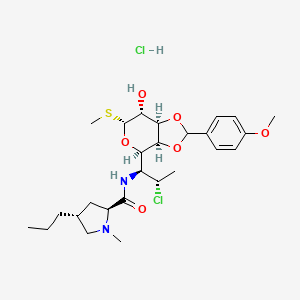

1,3-Di-Boc-2-methylisothiourea, also known as 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea, is a chemical compound with the linear formula (CH3)3CO2CN=C(SCH3)NHCO2C(CH3)3 . This compound is used in various biochemical applications, including the guanylation of amines .

Target of Action

It is known to be used as a reagent for the guanylation of amines , suggesting that its targets could be amine groups in biochemical systems.

Mode of Action

The compound interacts with its targets (amines) through a process known as guanylation. Guanylation is a type of chemical reaction where a guanidino group is introduced into a molecule. In the case of this compound, it likely donates a guanidino group to the amine target, resulting in a guanidinated amine .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a dark place, sealed in dry, at room temperature . It’s also noted that the compound should be handled with personal protective equipment to avoid ingestion and inhalation .

Eigenschaften

IUPAC Name |

tert-butyl N-[[(2-methylpropan-2-yl)oxycarbonylamino]-methylsulfanylmethylidene]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4S/c1-11(2,3)17-9(15)13-8(19-7)14-10(16)18-12(4,5)6/h1-7H3,(H,13,14,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQJXXWHAJKRDKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NC(=O)OC(C)(C)C)SC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107819-90-9 |

Source

|

| Record name | 1,3-DI-BOC-2-METHYLISOTHIOUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What are the advantages of using 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea (also known as 1,3-Di-Boc-2-methylisothiourea) in the synthesis of protected benzamidines?

A1: 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea offers several advantages in this specific chemical reaction:

- Effective Amidine Formation: It acts as an efficient amidine-forming cross-coupling partner under Liebeskind-Srogl conditions [].

- High Yields: When reacted with boronic acids in the presence of a palladium catalyst and copper(I) thiophenecarboxylate, it yields fully protected benzamidines in good to excellent yields (40-91%) [].

- SEM-Protection Compatibility: The research highlights its successful application after SEM-protection, further broadening its utility in multi-step synthesis [].

Q2: What is the role of the palladium catalyst and copper(I) thiophenecarboxylate in the reaction involving 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea?

A2: The reaction described in the research utilizes a palladium catalyst for the cross-coupling reaction between the SEM-protected 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea and boronic acids []. Copper(I) thiophenecarboxylate (CuTC) likely functions as a co-catalyst in this reaction, potentially facilitating transmetalation steps in the catalytic cycle. Further mechanistic studies could elucidate the specific roles of these catalysts.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

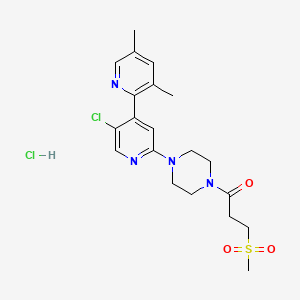

![2-[2-[2-(4-Benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethoxy]ethanol;(Z)-but-2-enedioic acid](/img/structure/B1141374.png)

![Bicyclo[2.1.0]pentane-2-carboxylic acid, methyl ester, (1-alpha-,2-alpha-,4-alpha-)- (9CI)](/img/no-structure.png)